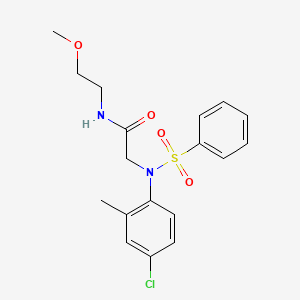![molecular formula C16H15ClF2N2OS B5198534 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea, also known as DPC 333, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioureas, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response and pain sensation. By inhibiting COX, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 reduces the production of these molecules, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has been shown to have a good safety profile in animal studies. It does not cause significant toxicity or adverse effects at therapeutic doses. In addition to its anti-inflammatory and analgesic effects, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has also been found to have antioxidant and neuroprotective activities. It has been shown to reduce oxidative stress and protect against neuronal damage in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is its high potency and selectivity towards COX inhibition. This makes it a valuable tool for studying the role of COX in various biological processes. However, one limitation of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Another limitation is the lack of clinical studies on its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333. One potential area of study is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent, which could be explored further in pre-clinical studies. Additionally, further studies could be conducted to investigate the mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 and its potential interactions with other molecules in the body.
Conclusion
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is a promising compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and antitumor activities make it a valuable tool for scientific research. Despite its limitations, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has several advantages that make it a valuable compound for studying the role of COX in biological processes. Further research is needed to fully understand the potential of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 as a therapeutic agent and to explore its potential applications in medicine.
Synthesis Methods
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 involves the reaction of 4-chloro-2,6-difluoroanisole with 2-phenylethylamine and potassium thiocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of the synthesis process is around 60-70%, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, analgesic, and antitumor activities. In animal studies, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has shown promising results in reducing pain and inflammation in various models of acute and chronic pain. It has also exhibited antitumor activity in several cancer cell lines.
properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVQSSRLUVDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)

![N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)

![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)
![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)
![5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5198519.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
